

# physicochemical properties of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate

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## Compound of Interest

**Compound Name:** (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate

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An In-Depth Technical Guide to the Physicochemical Properties and Applications of **(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate**

## Authored by: Senior Application Scientist, Gemini AI Abstract

**(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate** is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a protected pyrrolidine ring and a terminal alkyne, render it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its applications, particularly in the realm of click chemistry and the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable synthon.

## Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.<sup>[1]</sup> Its non-planar, saturated five-membered ring system allows for the precise spatial arrangement of substituents, a critical factor in modulating biological activity.

[2] The incorporation of a pyrrolidine scaffold can enhance a molecule's three-dimensionality, often leading to improved binding affinity and selectivity for biological targets.[2] Furthermore, the stereochemistry of the pyrrolidine ring plays a crucial role in determining its pharmacological profile.[2]

**(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate** combines the advantages of the chiral pyrrolidine core with the synthetic versatility of a terminal alkyne. The tert-butoxycarbonyl (Boc) protecting group ensures stability during many synthetic transformations and allows for facile deprotection under acidic conditions when required. The ethynyl group serves as a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."<sup>[3]</sup>

## Physicochemical Properties

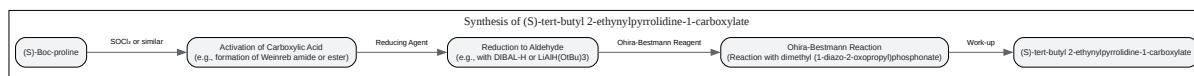
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The following table summarizes the known and calculated properties of **(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate**.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>17</sub> NO <sub>2</sub>	ChemBK[4]
Molecular Weight	195.26 g/mol	ChemBK[4]
CAS Number	130495-08-8	Parchem[5]
Appearance	Colorless to pale yellow oil (predicted)	-
Boiling Point	249 °C	ChemBK[4]
Density	1.04 g/cm <sup>3</sup>	ChemBK[4]
Melting Point	Not available	-
Solubility	Soluble in most common organic solvents such as dichloromethane, ethyl acetate, and methanol.	Inferred from general properties of similar compounds.
Optical Rotation	Specific rotation has not been reported in the available literature.	-

## Synthesis and Characterization

The synthesis of **(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate** can be achieved from readily available starting materials such as (S)-Boc-proline. The following protocol outlines a plausible and experimentally sound synthetic route.

## Synthetic Workflow Diagram



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Caption: Synthetic workflow for the preparation of the target compound.

## Detailed Experimental Protocol

### Step 1: Activation of (S)-Boc-proline

- To a solution of (S)-Boc-proline (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
- Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated  $\text{NaHCO}_3$  solution, and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to afford the Weinreb amide.

### Step 2: Reduction to the Aldehyde

- Dissolve the Weinreb amide from the previous step in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
- Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) in hexanes.
- Stir the reaction mixture at -78 °C for 1-2 hours.
- Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
- Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

- Separate the layers and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate carefully under reduced pressure to yield the crude aldehyde. This intermediate is often used immediately in the next step without further purification.

#### Step 3: Ohira-Bestmann Reaction

- Dissolve the crude aldehyde in anhydrous methanol or THF and cool to 0 °C.
- Add dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) (1.2 equivalents) and potassium carbonate (2.0 equivalents).
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction for the disappearance of the aldehyde by TLC.
- Once the reaction is complete, quench with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford **(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate** as a colorless to pale yellow oil.

## Characterization: Spectral Data

While a definitive, published spectrum for the title compound is not readily available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

### $^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ ):

- $\delta \sim 4.3\text{-}4.5$  ppm (m, 1H): The proton at the C2 position of the pyrrolidine ring, adjacent to the ethynyl group.
- $\delta \sim 3.3\text{-}3.6$  ppm (m, 2H): The two protons on the C5 of the pyrrolidine ring.

- $\delta \sim 2.2\text{-}2.4$  ppm (s, 1H): The acetylenic proton.
- $\delta \sim 1.8\text{-}2.2$  ppm (m, 4H): The protons on C3 and C4 of the pyrrolidine ring.
- $\delta \sim 1.45$  ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

- $\delta \sim 154\text{-}156$  ppm: The carbonyl carbon of the Boc group.
- $\delta \sim 83\text{-}85$  ppm: The quaternary carbon of the Boc group.
- $\delta \sim 80\text{-}82$  ppm: The alkyne carbon attached to the pyrrolidine ring.
- $\delta \sim 70\text{-}72$  ppm: The terminal alkyne carbon.
- $\delta \sim 58\text{-}60$  ppm: The C2 carbon of the pyrrolidine ring.
- $\delta \sim 46\text{-}48$  ppm: The C5 carbon of the pyrrolidine ring.
- $\delta \sim 30\text{-}32$  ppm: The C3 carbon of the pyrrolidine ring.
- $\delta \sim 28.5$  ppm: The three equivalent methyl carbons of the tert-butyl group.
- $\delta \sim 23\text{-}25$  ppm: The C4 carbon of the pyrrolidine ring.

Infrared (IR) Spectroscopy (thin film):

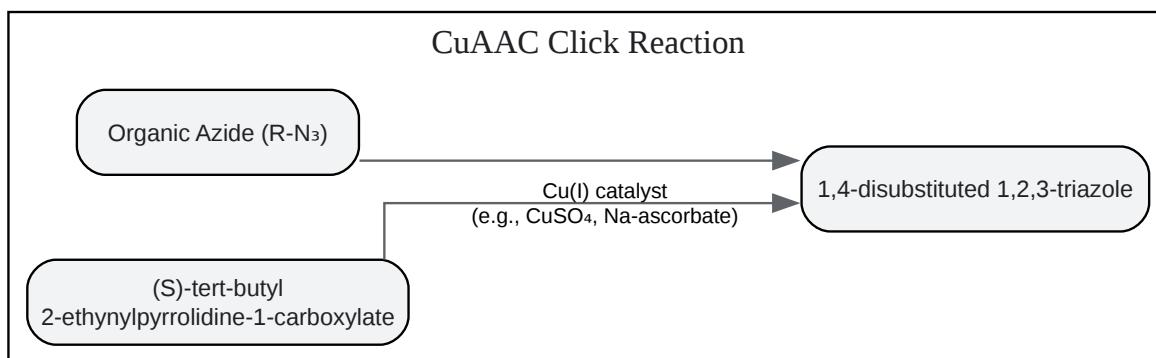
- $\sim 3300\text{ cm}^{-1}$ : C-H stretch of the terminal alkyne.
- $\sim 2975\text{ cm}^{-1}$ : C-H stretch of the aliphatic groups.
- $\sim 2110\text{ cm}^{-1}$ : C≡C stretch (a weak to medium intensity band).
- $\sim 1690\text{ cm}^{-1}$ : C=O stretch of the carbamate (Boc group).
- $\sim 1160\text{ cm}^{-1}$ : C-O stretch.

## Applications in Chemical Synthesis

The synthetic utility of **(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate** stems from the reactivity of its terminal alkyne and the chirality of the pyrrolidine core.

## Click Chemistry: Synthesis of Triazoles

The most prominent application of this building block is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.<sup>[3]</sup> This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal ligation strategy in medicinal chemistry.



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Email: [info@benchchem.com](mailto:info@benchchem.com)